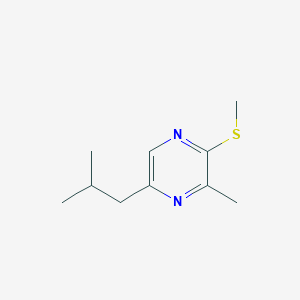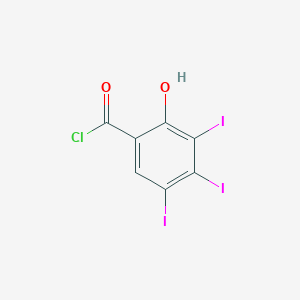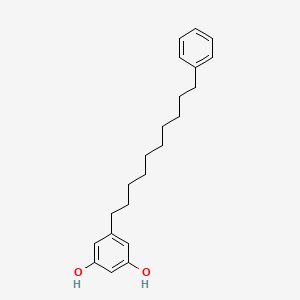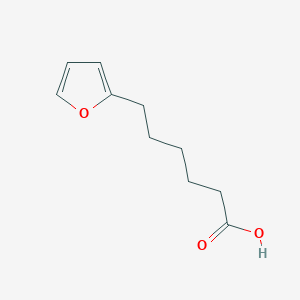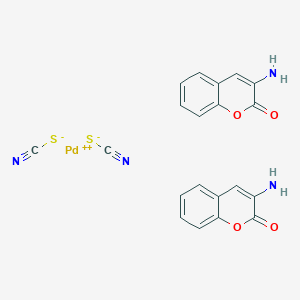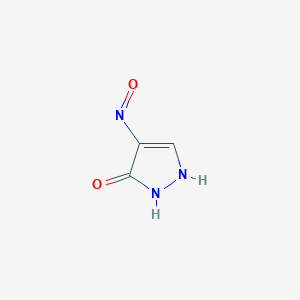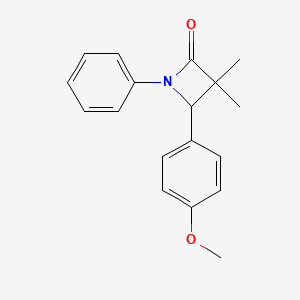
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of Substituents: The methoxyphenyl, dimethyl, and phenyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using anisole as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)-1-phenylazetidin-2-one: Lacks the dimethyl groups.
3,3-Dimethyl-1-phenylazetidin-2-one: Lacks the methoxyphenyl group.
4-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one: Lacks the phenyl group.
Uniqueness
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, dimethyl groups, and phenyl group in the azetidinone ring makes it a versatile compound for various applications.
Propriétés
| 74185-89-0 | |
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-18(2)16(13-9-11-15(21-3)12-10-13)19(17(18)20)14-7-5-4-6-8-14/h4-12,16H,1-3H3 |
Clé InChI |
SFTRKAUBDHTZEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbenzo[H]cinnoline](/img/no-structure.png)


![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)


